
Cyclohexanone-3,3,4,4,5,5-d6
Overview
Description
Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated isotopologue of cyclohexanone, where six hydrogen atoms at positions 3, 3, 4, 4, 5, and 5 are replaced with deuterium (D). Its molecular formula is C₆H₄D₆O, with a molar mass of 104.18 g/mol . It is a colorless oily liquid, typically available at 95–98 atom % D purity, and is used primarily as a labeled intermediate in synthesizing compounds like CCNU (an antitumor agent) . Storage conditions recommend refrigeration at 2–8°C to maintain stability . Commercial availability varies, with prices ranging from €256 to €3,120 depending on quantity and supplier, though some variants are discontinued .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone-3,3,4,4,5,5-d6 can be synthesized through the deuteration of cyclohexanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions to ensure complete deuteration without affecting the cyclohexanone structure .
Industrial Production Methods: Industrial production of this compound follows a similar approach but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to achieve high yields and purity levels. The production is carefully monitored to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Photochemical Reactions
Cyclohexanone derivatives undergo photochemical reactions involving α-cleavage near the carbonyl group, forming diradical intermediates. For cyclohexanone-3,3,4,4,5,5-d6, deuterium substitution influences reaction pathways and kinetics .
Key Observations:
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α-Cleavage : Upon UV excitation, the C–Cα bond cleaves to form a 1,5-diradical intermediate. Deuterium substitution alters bond vibrational frequencies, potentially stabilizing intermediates .
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Hydrogen/Deuterium Transfer : Post-cleavage, intramolecular H/D transfers occur. For example, in pentane-1,5-diyl intermediates, deuterium transfers from Cδ to Cε produce pentane-1,3-diyl structures .
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Ring Closure : Diradicals may recombine to form cyclopentane or other cyclic products, with deuterium positioning affecting stereoselectivity .
Reaction Pathways Table:
Step | Description | Time Scale (ps) | Deuterium Impact |
---|---|---|---|
α-Cleavage | C–C bond rupture near carbonyl | 8.3 | Alters diradical stability |
H/D Transfer | Intramolecular migration | 9.4 | Slower kinetics (KIE ~2–3) |
Ring Closure | Cyclization to form cyclopentane | 12.5 | Steric effects minimized |
Catalytic Cyclization Reactions
Deuterated cyclohexanones participate in cationic cyclizations and Michael-Claisen processes. For example:
Example Reaction:
Cationic Cyclization of Alkynols
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Conditions : Tetrafluoroboric acid (HBF₄) in hexafluoropropanol .
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Mechanism : Deuterium at C3–C5 positions stabilizes carbocation intermediates via hyperconjugation, enhancing regioselectivity .
Outcomes:
Beckmann Rearrangement
Cyclohexanone oximes derived from deuterated precursors undergo Beckmann rearrangement to caprolactam analogs. Key findings include:
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Structural Correlations : Deuterium substitution lengthens C1–C2 bonds (1.54 Å → 1.57 Å) and reduces coupling constants (45 Hz → 38 Hz) .
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Mechanistic Impact : Enhanced n(O) → σ*C1–C2 interactions stabilize transition states, accelerating rearrangement .
Nucleophilic Additions
Deuterium labeling affects reactivity in nucleophilic additions:
Example: Enamine Formation
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Isotope Effect : for enolate formation due to slower C–D bond cleavage.
Industrial Oxidation Processes
In adipic acid production, deuterated cyclohexanone is oxidized to deuterated KA oil (cyclohexanol/cyclohexanone mixture) .
Key Data:
Parameter | Cyclohexanone | Cyclohexanone-d6 |
---|---|---|
Oxidation Rate | 1.0×10³ M⁻¹s⁻¹ | 0.7×10³ M⁻¹s⁻¹ |
Adipic Acid Yield | 82% | 78% |
Toxicity and Handling
While not a reaction, safety data for cyclohexanone-d6 parallels non-deuterated analogs:
Scientific Research Applications
Organic Synthesis
1.1 Synthesis of Chiral Compounds
Cyclohexanone-3,3,4,4,5,5-d6 is utilized as a starting material in the synthesis of chiral compounds. For instance, it serves as a precursor in the asymmetric synthesis of 2-azabicyclo[3.3.1]nonane derivatives. This reaction employs cyclohexanediamine-derived primary amine organocatalysts to yield high enantiomeric ratios (up to 99% ee) and good overall yields (60-90%) .
1.2 Catalytic Reactions
The compound is also involved in catalytic processes such as the hydrogenation of phenolic compounds to produce cyclohexanone. Recent studies have demonstrated that using this compound as a solvent can enhance the efficiency and selectivity of catalysts like Pd@CN in liquid-phase hydrogenation reactions .
Analytical Chemistry
2.1 Mass Spectrometry and NMR Studies
this compound is particularly valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its distinct isotopic signature. The deuterated compound allows for clearer spectral data interpretation and quantification in complex mixtures . For example, absolute photoionization cross-sections for cyclohexanone have been studied using this compound to understand combustion kinetics and reaction mechanisms better .
2.2 Derivatization Techniques
The compound has been used in derivatization methods for the determination of carbonyl compounds in air quality monitoring. The 2,4-dinitrophenylhydrazine (2,4-DNPH) method has been adapted to include this compound as a standard for accurate quantification of airborne formaldehyde and related compounds .
Materials Science
3.1 Polymer Solutions
In materials science research, this compound has been studied for its role in polymer solutions. The compound demonstrates unique rheological properties when mixed with polyimides. These solutions exhibit shear-thickening behavior and gelation characteristics that are crucial for developing advanced materials with specific mechanical properties .
3.2 Coordination Chemistry
Recent investigations into coordination compounds have shown that this compound can act as a solvent or reactant in the synthesis of metal complexes that catalyze the oxidation of cyclohexanone itself to produce adipic acid with high yields . This application highlights its role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency.
Case Studies
Mechanism of Action
The mechanism of action of Cyclohexanone-3,3,4,4,5,5-d6 is primarily related to its role as a labeled compound in research. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction mechanisms, metabolic pathways, and molecular interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclohexanone (C₆H₁₀O)
- Applications : Industrial precursor for nylon 6 and 66, solvent in paints, and intermediate in pharmaceuticals and agrochemicals .
- Physical Properties : Boiling point 155.6°C , flash point 44°C , and higher volatility compared to its deuterated counterpart .
- Synthesis: Produced via cyclohexane oxidation or phenol hydrogenation .
- Key Differences: Lacks isotopic labeling, limiting its utility in NMR-based metabolic or mechanistic studies. Lower cost (non-deuterated cyclohexanone is ~€100–300/kg) and broader industrial use .
Cyclohexanol (C₆H₁₁OH)
- Applications : Intermediate in nylon production, solvent, and precursor to plasticizers .
- Reactivity: Oxidizes to cyclohexanone under catalytic conditions (e.g., Fe(III) complexes yield 78% cyclohexanone selectivity) .
- Toxicity: Similar to cyclohexanone but with stronger narcotic effects on the central nervous system .
- Key Differences: Hydroxyl group confers higher polarity, affecting solubility and partitioning behavior (e.g., air-water interface adsorption) . Not deuterated, so unsuitable for isotopic tracing.
Methylcyclohexanone and 4-Propylcyclohexanone
- Applications: Methylcyclohexanone is used in arylamine synthesis for optoelectronic materials; 4-propylcyclohexanone aids in chiral tacrine analogue production .
- Structural Impact : Alkyl substituents alter steric and electronic properties, influencing reactivity (e.g., imine formation rates) .
- Key Differences: Lack deuterium, limiting use in kinetic isotope effect (KIE) studies. Higher boiling points (e.g., methylcyclohexanone: 165–170°C) compared to cyclohexanone-d6 .
Bis-Benzylidene Cyclohexanones (e.g., 2,6-bis(4-dimethylaminobenzylidene)cyclohexanone)
- Applications : Acidochromic materials, crystal engineering .
- Structural Features : Extended conjugation via benzylidene groups enables unique photophysical properties (e.g., solvatochromism) .
- Key Differences: Solid-state packing dominated by weak interactions (e.g., van der Waals), unlike the liquid state of cyclohexanone-d6 . No isotopic labeling, restricting use in tracer studies.
Comparative Data Table
Property | Cyclohexanone-3,3,4,4,5,5-d6 | Cyclohexanone | Cyclohexanol | 4-Propylcyclohexanone |
---|---|---|---|---|
Molecular Formula | C₆H₄D₆O | C₆H₁₀O | C₆H₁₁OH | C₉H₁₆O |
Molar Mass (g/mol) | 104.18 | 98.15 | 100.16 | 140.23 |
Boiling Point (°C) | ~155 (estimated) | 155.6 | 161 | 210–215 |
Primary Use | Isotopic tracer, CCNU synthesis | Nylon production | Plasticizers | Chiral pharmaceuticals |
Price (per gram) | €256–1,008 | €0.10–0.30 | €0.20–0.50 | €50–100 |
Deuterium Content | 95–98 atom % D | 0 | 0 | 0 |
Key Advantage | NMR/isotope studies | Cost-effective | High polarity | Steric modulation |
Biological Activity
Cyclohexanone-3,3,4,4,5,5-d6 is a deuterated form of cyclohexanone that has garnered interest in various fields of research due to its unique properties and potential biological applications. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C6D6H4O
- Molecular Weight : 104.180 g/mol
- CAS Number : 12998644
- Density : 0.9±0.1 g/cm³
- Boiling Point : 182.5 °C at 760 mmHg
- Flash Point : 53.8 °C
These properties make this compound suitable for various applications in organic chemistry and pharmacology.
Synthesis
This compound can be synthesized through various methods. One notable approach involves the use of deuterated reagents to ensure the incorporation of deuterium into the cyclohexanone structure. The synthesis often follows established protocols for producing deuterated compounds which are crucial for studies involving metabolic pathways and drug interactions.
The biological activity of cyclohexanone derivatives often revolves around their interaction with biological macromolecules. The presence of deuterium can influence the compound's pharmacokinetics and metabolic stability. Research indicates that deuterated compounds may exhibit altered interactions with enzymes and receptors compared to their non-deuterated counterparts .
Case Studies and Research Findings
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Anticancer Activity :
- A study demonstrated that cyclohexanone derivatives could inhibit cancer cell proliferation by affecting microtubule dynamics. The compound's structure allows it to interact with tubulin proteins, leading to microtubule depolymerization . In particular, derivatives similar to this compound showed significant antiproliferative effects in various cancer cell lines.
- Table 1 summarizes the IC50 values of related compounds in cancer cell assays:
Compound IC50 (nM) Cell Line Cyclohexanone-3,3-d6 9.0 MDA-MB-435 Cyclohexanone-2-NH2 19 Various Cancer Lines Control (Non-deuterated) 60 MDA-MB-435 - Metabolic Studies :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclohexanone-3,3,4,4,5,5-d6 in laboratory settings?
- Methodological Answer : Deuterated cyclohexanone can be synthesized via catalytic hydrogenation of phenol-d6 using palladium-based catalysts under controlled deuterium gas flow. This method ensures high isotopic purity, as described in industrial-scale phenol hydrogenation processes . For smaller-scale applications, isotopic exchange reactions using deuterated solvents (e.g., D2O) and acid/base catalysts may be employed, though purity must be verified via NMR or mass spectrometry.
Q. How does deuteration affect the spectroscopic characterization of cyclohexanone?
- Methodological Answer : Deuteration shifts vibrational frequencies in FT-IR/Raman spectra due to reduced mass effects. For example, the C-D stretching modes in Cyclohexanone-d6 appear near 2100–2200 cm⁻¹, distinct from C-H modes (~2800–3000 cm⁻¹). Computational methods like B3LYP/6-311++G(d,p) DFT can predict these shifts, aiding spectral assignment . A comparison of key vibrational modes is shown below:
Mode | Non-deuterated (cm⁻¹) | Deuterated (cm⁻¹) |
---|---|---|
C-H Stretch | ~2850–3000 | ~2100–2200 |
C=O Stretch | ~1715 | ~1715 (unchanged) |
Q. What safety precautions are necessary when handling deuterated cyclohexanone derivatives in vitro?
- Methodological Answer : While Cyclohexanone-d6 itself is not classified as carcinogenic (IARC Group 3) , its metabolites (e.g., cyclohexanone oxime) may exhibit mutagenicity in specific assays. Use fume hoods, avoid dermal contact, and conduct in vitro toxicity screening (e.g., Ames test) for novel derivatives. Dose-response studies in rodent models recommend thresholds below 300 mg/kg to minimize acute toxicity .
Advanced Research Questions
Q. How can computational methods like DFT predict isotopic effects in deuterated cyclohexanone reactions?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model kinetic isotope effects (KIEs) in reactions involving Cyclohexanone-d6. For instance, axial vs. equatorial hydrogen/deuterium attack during ketone reduction can be simulated using Becke3LYP/6-31G**, revealing electronic (vs. torsional) control over stereoselectivity . Compare computed activation energies with experimental KIE values (e.g., ) to validate models .
Q. What experimental designs are optimal for quantifying kinetic isotope effects in cyclohexanone-d6 oxidation?
- Methodological Answer : Use a three-level Box-Behnken design to optimize variables (temperature, catalyst loading, solvent ratio) in photocatalytic oxidation. HPLC or GC-MS quantifies adipic acid (oxidation product), while KIEs are derived from rate constants (). For example, a 100% selectivity for cyclohexanone oxidation to adipic acid was achieved using HNO3 under controlled conditions, with deuterated analogs showing ~2–3x slower kinetics due to C-D bond stability .
Q. How do solvent cage effects influence the reaction pathways of deuterated cyclohexanone in autoxidation?
- Methodological Answer : In cyclohexane autoxidation, solvent cages stabilize transient radicals (e.g., cyclohexoxy radicals), directing β-scission to form ω-formyl intermediates. Deuterated cyclohexanone alters radical recombination kinetics within cages, detectable via isotopic labeling and EPR spectroscopy. Computational studies paired with product quantification (e.g., cyclohexanol/cyclohexanone ratios) reveal that C-D bonds reduce radical mobility, favoring alternative byproduct pathways .
Q. Data Contradiction Analysis
Q. How can discrepancies between computational and experimental results for deuterated cyclohexanone reactivity be resolved?
- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglected solvent effects in DFT. For example, stereoselectivity in LiAlH4 reductions predicted axial attack dominance (computational), but minor equatorial products may form due to solvent polarity. Validate models using high-level ab initio methods (e.g., CCSD(T)) and experimental NMR/LC-MS data .
Q. Thermodynamic and Physico-Chemical Properties
Q. What thermodynamic databases are reliable for deuterated cyclohexanone properties?
- Methodological Answer : NIST Standard Reference Database 69 provides validated thermodynamic data (e.g., , ) for non-deuterated cyclohexanone, which can be adjusted for deuteration using reduced partition function ratios (RPFRs). Experimental density and refractive index deviations in binary mixtures (e.g., cyclohexanone-d6 + alkylbenzenes) are measured via oscillating U-tube densitometry and compared with Prigogine-Flory-Patterson theory .
Properties
IUPAC Name |
3,3,4,4,5,5-hexadeuteriocyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-NMFSSPJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC(C1([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514641 | |
Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54513-99-4 | |
Record name | (3,3,4,4,5,5-~2~H_6_)Cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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